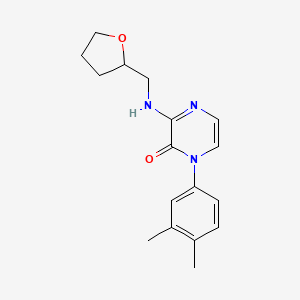

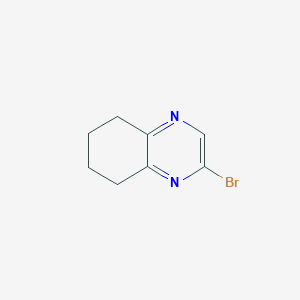

2-Bromo-5,6,7,8-tetrahydroquinoxaline

Übersicht

Beschreibung

Synthesis Analysis

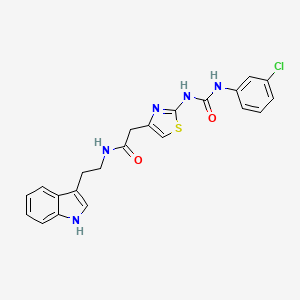

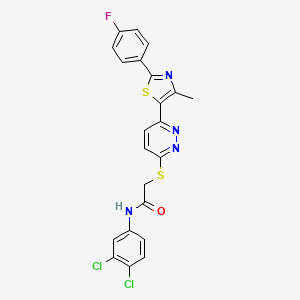

The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoxaline involves the condensation of 1,2-phenylenediamine with ethyl 3-oxobutanoate and subsequent bromination using N-bromosuccinimide. The compound can be purified through recrystallization or chromatography techniques.Molecular Structure Analysis

The molecular formula of 2-Bromo-5,6,7,8-tetrahydroquinoxaline is C8H9BrN2. Its structure features a planar quinoxaline ring with a bromine atom attached to one of the carbon atoms.Physical And Chemical Properties Analysis

2-Bromo-5,6,7,8-tetrahydroquinoxaline has a molecular formula of C9H10BrN and a molar mass of 212.09 g/mol. It is a white or off-white powder that is soluble in DMSO and methanol but insoluble in water. The compound has a melting point of 136-138°C and a boiling point of 350°C.Wissenschaftliche Forschungsanwendungen

Food Chemistry

Application Summary

5,6,7,8-Tetrahydroquinoxaline is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed and roasted cocoa .

Method of Application

This compound is naturally present in these food products and contributes to their flavor profile .

Results or Outcomes

The presence of 5,6,7,8-Tetrahydroquinoxaline in these food products is a result of the roasting process .

Anti-Cancer & Anti-Proliferative Activity

Application Summary

Quinoxaline derivatives have shown potential in the field of oncology . They have been found to exhibit anti-cancer and anti-proliferative activities .

Method of Application

The specific method of application would depend on the type of cancer being treated and the specific quinoxaline derivative being used .

Results or Outcomes

While the results vary, some studies have shown promising results in inhibiting the growth of cancer cells .

Anti-Microbial Activity

Application Summary

Quinoxaline derivatives have also been found to have anti-microbial properties .

Method of Application

These compounds can be used in the treatment of various bacterial and fungal infections .

Results or Outcomes

Studies have shown that these compounds can effectively inhibit the growth of certain microorganisms .

Anti-Convulsant Activity

Application Summary

Some quinoxaline derivatives have been found to have anti-convulsant properties .

Method of Application

These compounds can be used in the treatment of conditions such as epilepsy .

Results or Outcomes

While the results vary, some studies have shown promising results in reducing the frequency and severity of seizures .

Anti-Tuberculosis Activity

Application Summary

Quinoxaline derivatives have shown potential in the treatment of tuberculosis .

Method of Application

These compounds can be used in combination with other anti-tuberculosis drugs to enhance their effectiveness .

Results or Outcomes

Studies have shown that these compounds can effectively inhibit the growth of Mycobacterium tuberculosis .

Anti-Malarial Activity

Application Summary

Quinoxaline derivatives have shown potential in the treatment of malaria .

Method of Application

These compounds can be used in combination with other anti-malarial drugs to enhance their effectiveness .

Results or Outcomes

Studies have shown that these compounds can effectively inhibit the growth of Plasmodium parasites, the causative agent of malaria .

Anti-Leishmanial Activity

Application Summary

Quinoxaline derivatives have shown potential in the treatment of leishmaniasis .

Method of Application

These compounds can be used in combination with other anti-leishmanial drugs to enhance their effectiveness .

Results or Outcomes

Studies have shown that these compounds can effectively inhibit the growth of Leishmania parasites, the causative agent of leishmaniasis .

Anti-HIV Activity

Application Summary

Quinoxaline derivatives have shown potential in the treatment of HIV .

Method of Application

These compounds can be used in combination with other anti-HIV drugs to enhance their effectiveness .

Results or Outcomes

Studies have shown that these compounds can effectively inhibit the replication of the HIV virus .

Anti-Inflammatory Activity

Application Summary

Quinoxaline derivatives have shown potential in the treatment of inflammatory conditions .

Method of Application

These compounds can be used in combination with other anti-inflammatory drugs to enhance their effectiveness .

Results or Outcomes

Studies have shown that these compounds can effectively reduce inflammation in various conditions .

Anti-Oxidant Activity

Application Summary

Quinoxaline derivatives have shown potential as antioxidants .

Method of Application

These compounds can be used in various applications where antioxidants are needed .

Results or Outcomes

Studies have shown that these compounds can effectively neutralize harmful free radicals .

Anti-Alzheimer’s Activity

Application Summary

Quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .

Method of Application

These compounds can be used in combination with other Alzheimer’s drugs to enhance their effectiveness .

Results or Outcomes

Studies have shown that these compounds can effectively slow the progression of Alzheimer’s disease .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-5,6,7,8-tetrahydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASURHRXNXGSNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=CN=C2C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6,7,8-tetrahydroquinoxaline | |

CAS RN |

1784074-98-1 | |

| Record name | 2-bromo-5,6,7,8-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2977831.png)

![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)

![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)